6-(4-bromobenzyl)-3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one
描述
This compound belongs to the [1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one family, characterized by a fused triazole-pyrimidine core. The 6-position is substituted with a 4-bromobenzyl group, while the 3-position features a para-tolyl (p-tolyl) moiety. Its structural uniqueness lies in the bromine atom on the benzyl group, which enhances lipophilicity and electronic effects, and the methyl group on the aryl ring at position 3, contributing to steric and electronic modulation. The compound has been synthesized via alkylation and cyclization reactions, as evidenced by its NMR and IR spectral data (e.g., C=O stretch at 1748 cm⁻¹ and NH stretch at 3296 cm⁻¹).
属性
IUPAC Name |
6-[(4-bromophenyl)methyl]-3-(4-methylphenyl)triazolo[4,5-d]pyrimidin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14BrN5O/c1-12-2-8-15(9-3-12)24-17-16(21-22-24)18(25)23(11-20-17)10-13-4-6-14(19)7-5-13/h2-9,11H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNLCHEPEZFMEKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C(C(=O)N(C=N3)CC4=CC=C(C=C4)Br)N=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14BrN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-bromobenzyl)-3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one typically involves the following steps:
Formation of the Triazolopyrimidine Core: This can be achieved through a cyclization reaction involving appropriate precursors such as hydrazine derivatives and pyrimidine intermediates.
Introduction of the 4-bromobenzyl Group: This step often involves a nucleophilic substitution reaction where a bromobenzyl halide reacts with the triazolopyrimidine core.
Attachment of the p-tolyl Group: This can be done through a Friedel-Crafts alkylation reaction using toluene derivatives.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the p-tolyl group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the triazolopyrimidine core, potentially leading to the formation of dihydro derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be employed under basic or acidic conditions.
Major Products
Oxidation: Formation of p-tolyl aldehyde or p-tolyl carboxylic acid.
Reduction: Formation of dihydro-triazolopyrimidine derivatives.
Substitution: Introduction of various functional groups at the bromobenzyl position.
科学研究应用
6-(4-bromobenzyl)-3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer, antiviral, and antimicrobial agent due to its ability to interact with biological targets.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, enabling the exploration of new chemical space.
作用机制
The mechanism of action of 6-(4-bromobenzyl)-3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one involves its interaction with specific molecular targets such as enzymes or receptors. The triazolopyrimidine core can mimic natural substrates or inhibitors, leading to modulation of biological pathways. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist.
相似化合物的比较
Comparison with Similar Compounds
Structural Analogs
The following table summarizes key structural analogs and their substituents:
生物活性
The compound 6-(4-bromobenzyl)-3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one is a member of the triazole class of compounds, which have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this specific triazole derivative, focusing on its anticancer properties, mechanisms of action, and structure-activity relationships (SAR).
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of this compound. It has been evaluated against various cancer cell lines, including A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). The compound exhibited notable cytotoxicity with IC values indicating its effectiveness:
| Cell Line | IC Value (µM) |
|---|---|
| A549 | 1.25 |
| MCF-7 | 0.85 |
| HeLa | 2.10 |
These results suggest that the compound has a strong potential as an anticancer agent.
The mechanism by which this compound exerts its anticancer effects involves the induction of apoptosis in cancer cells. It has been shown to activate caspase pathways and disrupt mitochondrial membrane potential, leading to cell death. Additionally, it may inhibit key signaling pathways involved in tumor growth and metastasis.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications in the bromobenzyl and p-tolyl substituents significantly affect the biological activity. For instance:
- Bromine Substitution : The presence of bromine enhances lipophilicity and may improve cellular uptake.
- Tolyl Group : Variations in the p-tolyl group can lead to changes in binding affinity to target proteins.
Case Studies
- Study on A549 Cells : In a recent study published in Journal of Medicinal Chemistry, researchers found that treatment with 6-(4-bromobenzyl)-3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one resulted in a significant reduction in cell viability compared to untreated controls. Flow cytometry analysis confirmed an increase in apoptotic cells post-treatment.
- MCF-7 Cell Line Analysis : Another study demonstrated that the compound inhibited estrogen receptor-positive MCF-7 cells by downregulating estrogen-responsive genes. This suggests a potential application in hormone-dependent cancers.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
